Olivacine
Overview
Description
Olivacine is an antimalarial alkaloid . It is an alkaloid-containing pyridocarbazole structure . It is isolated from the bark of the evergreen timber tree, Aspidosperma olivaceum .
Synthesis Analysis
Olivacine’s well-documented anticancer activity led to the synthesis of new derivatives, which are semisynthetic and fully synthetic pyridocarbazoles . A direct route to the synthesis of biologically active ellipticine quinones, olivacine, and calothrixin B involves Friedel-Crafts hydroxyalkylation followed by oxidation and directed ortho-lithiation reactions of readily available indole-2-carboxylate esters with appropriately substituted pyridine and quinoline carboxaldehydes .
Molecular Structure Analysis
Olivacine is characterized by a pyridocarbazole structure . The molecular formula of Olivacine is C17H14N2 .
Chemical Reactions Analysis
The antitumor activity of Olivacine is related to its interaction with DNA by intercalation and its ability to stimulate DNA cleavage mediated by topoisomerase II by stabilizing the covalent-enzyme DNA complex .
Physical And Chemical Properties Analysis
Olivacine is typically green in color. It is transparent to translucent with a glassy luster . The molecular weight of Olivacine is 246.31 .
Scientific Research Applications
Anticancer Potential
Olivacine, a compound from the bark of Aspidosperma olivaceum, exhibits significant anticancer properties. Its derivatives show a notable antiproliferative effect, which is crucial in cancer therapy. In laboratory cell studies, preclinical animal studies, and human clinical trials, these derivatives have demonstrated greater anticancer activity than doxorubicin, a common anticancer drug. Their ability to inhibit growth factors, enzymes, and kinases in various tumor cell lines is particularly noteworthy (Tylińska & Wiatrak, 2021).
Investigating Antineoplastic Activity
Research on new olivacine derivatives has focused on evaluating their antineoplastic activity. These derivatives have been found to be effective against colorectal carcinoma cell lines, both sensitive and resistant to doxorubicin. They also exhibit lower toxicity compared to ellipticine, another reference compound, suggesting their potential as future anticancer drugs (Piasny et al., 2020).
Effects on Protein and Nucleic Acid Metabolism
Olivacine has been shown to impact the metabolism of proteins and nucleic acids in bacteria like Escherichia coli. It significantly inhibits the synthesis of proteins, RNA, and DNA, affecting the growth of these cells (Touaty & Simon, 1982).
Role in Drug Resistance and Cell Cycle
Studies have also explored olivacine's role in drug resistance in cancer cells. Its comparison with ellipticine revealed that olivacine is less effective against cancer cells but also less toxic to normal cells. The compound affects the cell cycle progression and induces apoptosis in specific concentrations, highlighting the need to search for derivatives with similar anticancer activity but reduced weak base character (Wiatrak et al., 2022).
Interaction with DNA and Topoisomerase II
Research has also focused on the interaction of olivacine derivatives with DNA and topoisomerase II, key elements in the mechanism of anticancer drugs. These studies aimed to identify the best antitumor compound among the tested derivatives, revealing that certain compounds had high affinity for topoisomerase II and caused less genotoxic damage in cells (Tylińska et al., 2021)
Future Directions
properties
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUTGOSUBJTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Record name | Olivacine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Olivacine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197511 | |
Record name | Olivacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olivacine | |
CAS RN |
484-49-1 | |
Record name | Olivacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olivacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Olivacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLIVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSL5LL2C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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